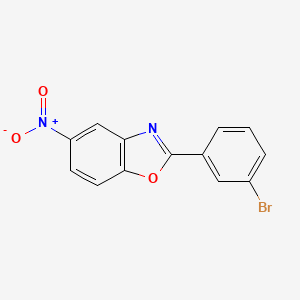
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom at the 3-position of the phenyl ring and a nitro group at the 5-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole typically involves a multi-step process. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position. This is followed by nitration to introduce the nitro group. The final step involves the formation of the benzoxazole ring through cyclization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in substitution reactions, such as halogenation and nitration.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions
Major Products
Reduction: The reduction of the nitro group yields 2-(3-bromophenyl)-5-amino-1,3-benzoxazole.
Coupling Reactions: Various substituted benzoxazoles can be synthesized depending on the choice of coupling partners
Scientific Research Applications
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-1,3-benzoxazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-nitro-1,3-benzoxazole:
2-(3-chlorophenyl)-5-nitro-1,3-benzoxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and interactions
Uniqueness
The presence of both bromine and nitro groups in 2-(3-bromophenyl)-5-nitro-1,3-benzoxazole imparts unique chemical properties, such as increased reactivity in electrophilic aromatic substitution and potential for diverse biological activities. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3-bromophenyl)-5-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-3-1-2-8(6-9)13-15-11-7-10(16(17)18)4-5-12(11)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKXOUCUMBWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B5767843.png)
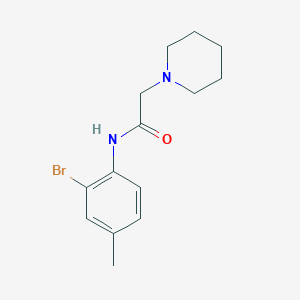
![N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5767870.png)
![ISOPROPYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B5767878.png)
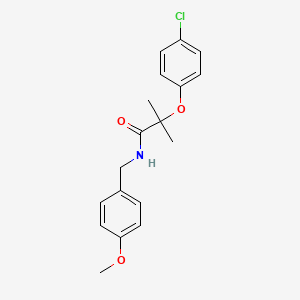
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5767902.png)
![N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5767905.png)

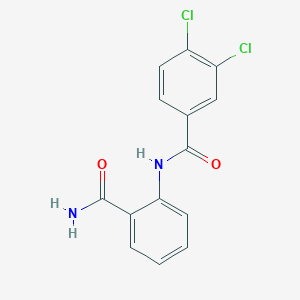
![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
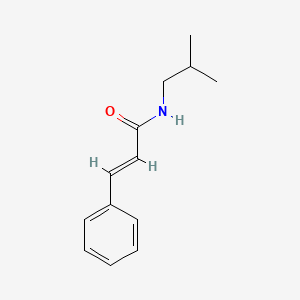
![2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5767946.png)
